

Physical properties including boiling point and density of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-methylthiophene

Cat. No.: B1266114

[Get Quote](#)

A Technical Guide to the Physical Properties of 2-Bromo-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **2-Bromo-5-methylthiophene**, a versatile heterocyclic building block essential in the fields of medicinal chemistry, materials science, and organic synthesis. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination. Furthermore, a representative synthetic workflow illustrating its application in cross-coupling reactions is provided.

Core Physical and Chemical Properties

2-Bromo-5-methylthiophene (CAS No. 765-58-2) is a substituted thiophene ring with a bromine atom at the 2-position and a methyl group at the 5-position.^[1] This structure makes it an ideal intermediate for further functionalization, particularly in reactions where the bromine atom can act as a leaving group.^[2]

Property	Value	Conditions
Molecular Formula	C_5H_5BrS	
Molecular Weight	177.06 g/mol	
Boiling Point	65 °C	at 15 mmHg
Density	1.552 g/mL	at 25 °C
Refractive Index	$n_{20/D}$ 1.569	

Table 1: Key Physical Properties of **2-Bromo-5-methylthiophene**.^[3]

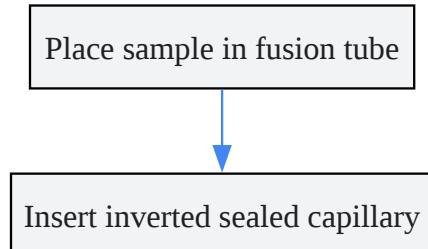
Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid organic compounds like **2-Bromo-5-methylthiophene**.

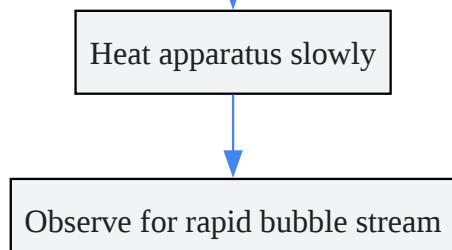
Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^[4] For small quantities of liquid, the capillary method is a common and accurate technique.^[5]

Materials:


- **2-Bromo-5-methylthiophene** sample
- Thiele tube or other heating apparatus (e.g., aluminum block)
- Thermometer
- Capillary tube (sealed at one end)
- Fusion tube (small test tube)
- Heat source (e.g., Bunsen burner or hot plate)
- Mineral oil or silicone oil (for Thiele tube)

Procedure:


- A small amount of **2-Bromo-5-methylthiophene** is placed into the fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[\[6\]](#)
- The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
- The entire assembly is placed in a Thiele tube filled with oil or an aluminum heating block.[\[6\]](#)
[\[7\]](#)
- The apparatus is heated slowly and uniformly.[\[6\]](#)
- As the temperature rises, air trapped in the capillary tube will slowly be expelled.
- The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid has exceeded the external pressure.[\[5\]](#)[\[6\]](#)
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[\[5\]](#)

Workflow for Boiling Point Determination:

Apparatus Setup

Measurement

Record temperature when liquid enters capillary

Boiling Point

Final Value

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow.

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume.^[8] A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

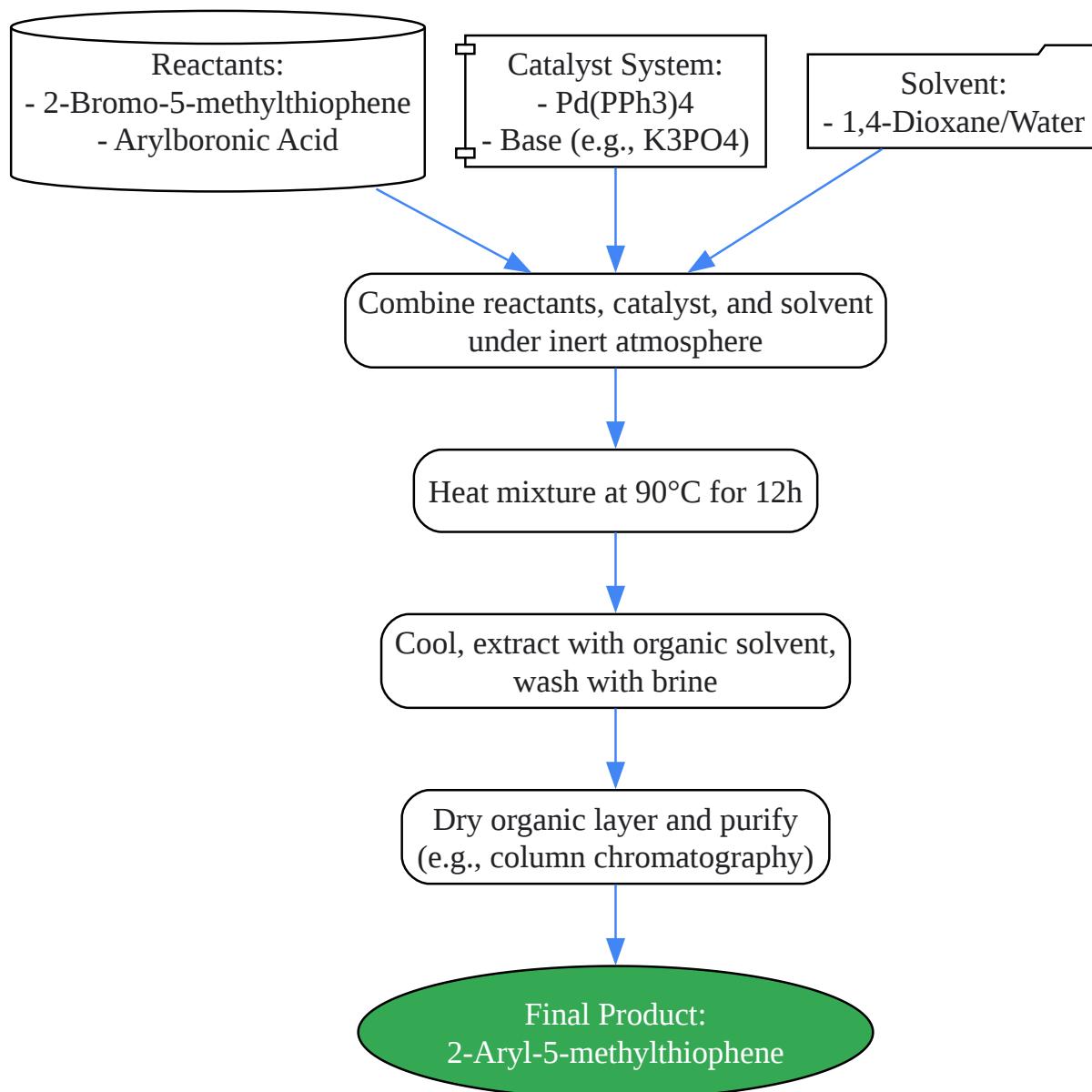
Materials:

- **2-Bromo-5-methylthiophene** sample
- Pycnometer (volumetric flask with a stopper)
- Analytical balance
- Distilled water (for calibration)
- Acetone (for cleaning and drying)
- Constant temperature bath

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_1).
- The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m_2). The mass of the water is ($m_2 - m_1$). The volume of the pycnometer can then be calculated ($V = (m_2 - m_1) / \rho_{\text{water}}$).
- The pycnometer is emptied, cleaned, and thoroughly dried.
- The pycnometer is then filled with **2-Bromo-5-methylthiophene**, and its mass is measured (m_3) at a controlled temperature (e.g., 25 °C).
- The mass of the **2-Bromo-5-methylthiophene** sample is ($m_3 - m_1$).
- The density of the sample is calculated by dividing its mass by the calibrated volume of the pycnometer ($\rho_{\text{sample}} = (m_3 - m_1) / V$).

Logical Flow for Density Determination:


[Click to download full resolution via product page](#)

Density Determination Workflow.

Application in Organic Synthesis: A Suzuki Coupling Workflow

2-Bromo-5-methylthiophene is a valuable building block in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon bonds.^[2] The Suzuki coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a prime example of its application.^[9] This allows for the synthesis of more complex thiophene-containing molecules, which are scaffolds in many pharmaceutical and material science applications.^[10]

The following diagram illustrates a generalized workflow for a Suzuki coupling reaction using **2-Bromo-5-methylthiophene**.

[Click to download full resolution via product page](#)

Generalized Suzuki Coupling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-溴-5-甲基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Physical properties including boiling point and density of 2-Bromo-5-methylthiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266114#physical-properties-including-boiling-point-and-density-of-2-bromo-5-methylthiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com